![molecular formula C₁₆H₁₁NO₃ B1140209 N-Salicylidene-3-aminocoumarin CAS No. 910217-51-5](/img/structure/B1140209.png)
N-Salicylidene-3-aminocoumarin
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Overview
Description
N-Salicylidene-3-aminocoumarin, also known as salicylidene-3-aminocoumarin, is a fluorescent compound that is widely used in scientific research. It has a wide range of applications, including as a fluorescent probe, a fluorescent marker, and a fluorescent dye. Its ability to absorb light and emit light of a different wavelength makes it an ideal tool for imaging and detecting various biological processes.
Scientific Research Applications
Organic and Pharmaceutical Chemistry
3-Aminocoumarins and their derivatives, including N-Salicylidene-3-aminocoumarin, represent an important class of a multi-tasking and multi-functional scaffold in organic synthesis . They have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds .
Biological Evaluation and Fluorescence Study
The synthesis of 3-aminocoumarin derivatives and their biological evaluation and fluorescence study is a significant area of research . The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .
Antibiofilm Activity
3-Aminocoumarin derivatives have shown significant inhibitory effects on the formation of biofilms, particularly those formed by P. aeruginosa PAO1 . This makes them valuable in the study and treatment of biofilm-related infections .
Anti-Inflammatory Properties
Certain coumarin derivatives, including 3-aminocoumarin, have demonstrated anti-inflammatory properties . For example, one study found that a specific compound effectively inhibited nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells .
Antimicrobial Activities
Coumarin derivatives have been found to exhibit antimicrobial activities against various pathogens . They have been tested against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), yeast (C. albicans), and fungus (A. niger) .
Fluorescent Probes
Coumarin fluorescent probes, including those based on 3-aminocoumarin, have become more and more widely used in biochemistry, environmental protection, and disease prevention . They have been used for the detection of various ions and active oxygen and sulfide .
Mechanism of Action
Target of Action
N-Salicylidene-3-aminocoumarin, also known as 3-(Salicylideneamino) Coumarin, is a derivative of aminocoumarins . Aminocoumarins are known to be potent inhibitors of bacterial gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA. They interact with the B subunit of bacterial gyrase .
Mode of Action
The compound interacts with its target, bacterial gyrase, inhibiting the ATP-dependent supercoiling of DNA . This interaction disrupts the normal functioning of the bacterial gyrase, leading to the inhibition of DNA replication, transcription, and repair, ultimately causing bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by N-Salicylidene-3-aminocoumarin are primarily related to DNA processes in bacteria. By inhibiting bacterial gyrase, the compound disrupts DNA replication and transcription . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Result of Action
The primary result of N-Salicylidene-3-aminocoumarin’s action is the inhibition of bacterial growth and proliferation. By inhibiting bacterial gyrase and disrupting DNA processes, the compound can effectively cause bacterial cell death .
properties
IUPAC Name |
3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXAFCDYVZFKKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Salicylidene-3-aminocoumarin | |
CAS RN |
1473-60-5 |
Source
|
Record name | N-Salicylidene-3-aminocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What are the key structural features of N-Salicylidene-3-aminocoumarin and how are they characterized?
A1: N-Salicylidene-3-aminocoumarin compounds are characterized by the presence of a coumarin ring system linked to a salicylaldehyde moiety through an imine (C=N) bond. The specific derivative discussed in the paper, 7-Methoxy-3-(salicylideneamino)coumarin, has a methoxy group (-OCH3) substituted at the 7th position of the coumarin ring. []
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